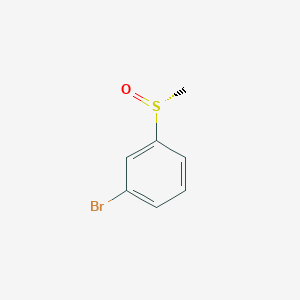
(R)-1-Bromo-3-(methylsulfinyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-Bromo-3-(methylsulfinyl)benzene is an organic compound that belongs to the class of aromatic compounds. It consists of a benzene ring substituted with a bromine atom and a methylsulfinyl group. The compound is chiral, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This chirality is denoted by the ® configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Bromo-3-(methylsulfinyl)benzene typically involves the bromination of 3-(methylsulfinyl)benzene. This can be achieved through electrophilic aromatic substitution, where bromine is introduced to the benzene ring in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective substitution at the desired position.
Industrial Production Methods
Industrial production of ®-1-Bromo-3-(methylsulfinyl)benzene may involve large-scale bromination processes using similar catalysts and reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
®-1-Bromo-3-(methylsulfinyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution.
Oxidation and Reduction: The methylsulfinyl group can be oxidized to a sulfone or reduced to a sulfide.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki or Heck reactions to form more complex aromatic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Conversion to 1-bromo-3-(methylsulfonyl)benzene.
Reduction: Conversion to 1-bromo-3-(methylthio)benzene.
Scientific Research Applications
®-1-Bromo-3-(methylsulfinyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-Bromo-3-(methylsulfinyl)benzene depends on its specific application. In chemical reactions, the bromine atom and methylsulfinyl group influence the reactivity and selectivity of the compound. The bromine atom can act as a leaving group in substitution reactions, while the methylsulfinyl group can participate in redox reactions. The compound’s chirality may also play a role in its interactions with chiral catalysts or biological targets.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-(methylthio)benzene: Similar structure but with a methylthio group instead of a methylsulfinyl group.
1-Bromo-3-(methylsulfonyl)benzene: Similar structure but with a methylsulfonyl group instead of a methylsulfinyl group.
1-Chloro-3-(methylsulfinyl)benzene: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
®-1-Bromo-3-(methylsulfinyl)benzene is unique due to its specific combination of substituents and chirality. The presence of both a bromine atom and a methylsulfinyl group provides distinct reactivity and selectivity in chemical reactions. Its chirality adds an additional layer of complexity, making it valuable for studying stereoselective processes and interactions.
Properties
Molecular Formula |
C7H7BrOS |
|---|---|
Molecular Weight |
219.10 g/mol |
IUPAC Name |
1-bromo-3-[(R)-methylsulfinyl]benzene |
InChI |
InChI=1S/C7H7BrOS/c1-10(9)7-4-2-3-6(8)5-7/h2-5H,1H3/t10-/m1/s1 |
InChI Key |
FAGYVSVOUYMGTM-SNVBAGLBSA-N |
Isomeric SMILES |
C[S@@](=O)C1=CC(=CC=C1)Br |
Canonical SMILES |
CS(=O)C1=CC(=CC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


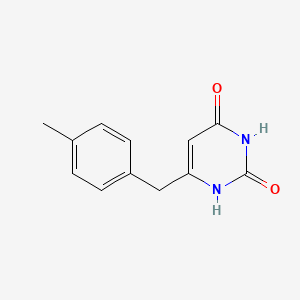
![(2S)-1-[2-[2-(2-Phenylethyl)-1,3-dioxolan-2-yl]phenoxy]-3-(propylamino)-2-propanol](/img/structure/B13432647.png)
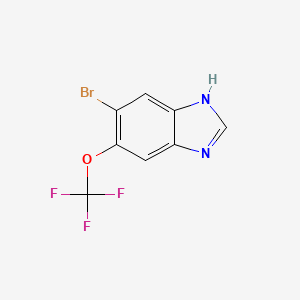
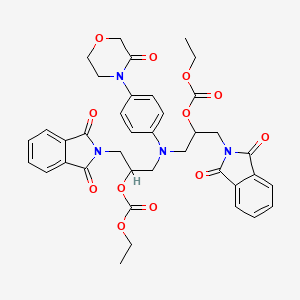
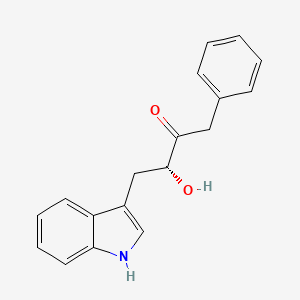
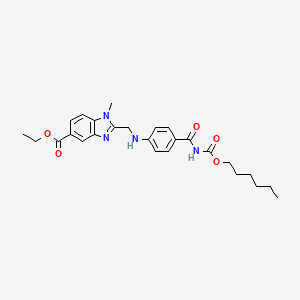
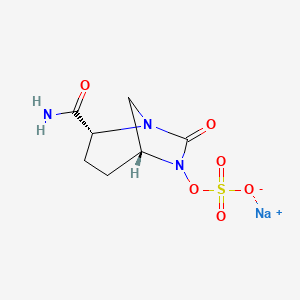
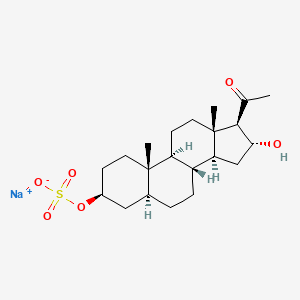
![Ethyl 1'-benzyl-6-bromo-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-4'-carboxylate](/img/structure/B13432674.png)
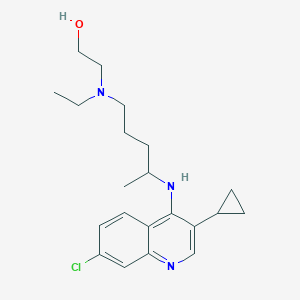
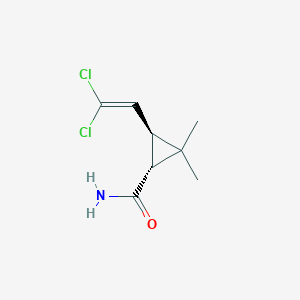
![N[3-[(4-Amino-6,7-dimethoxyquinaolin-2-yl)methylamino]propyl]formamide Hydrochloride; Alfuzosin Hydrochloride Impurity E (EP)](/img/structure/B13432705.png)

![2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)acetic acid](/img/structure/B13432726.png)
